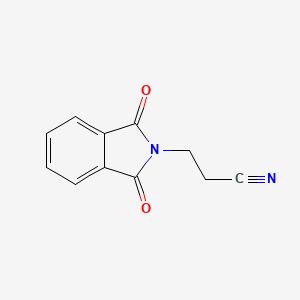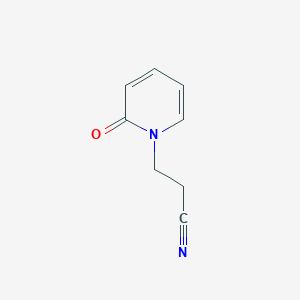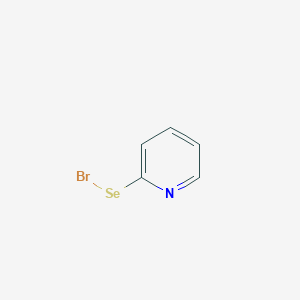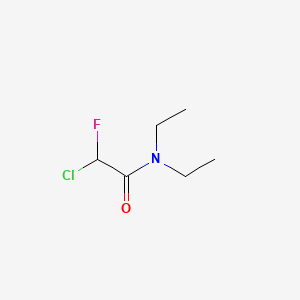
2-Chloro-5-(dichloromethyl)pyridine
Descripción general
Descripción
2-Chloro-5-(dichloromethyl)pyridine: is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichloromethyl group attached to the pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dichloromethyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the following steps :
Starting Material: 2-chloro-5-methylpyridine is used as the starting material.
Solvent: Carbon tetrachloride is used as the solvent.
Catalyst: Azadiisobutylnitrie is used as a catalyst.
Reaction Conditions: The reaction is carried out in an airlift recirculating reactor at a temperature of 70-80°C.
Chlorination: Dry chlorine gas is introduced into the reactor under micro negative pressure, and the reaction is monitored using gas-phase chromatography.
This method is advantageous due to its efficiency, reduced chlorine gas consumption, and shorter reaction time.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of airlift circulating reactors for better mixing and reaction efficiency. The process typically includes the following steps :
Addition of Starting Material and Solvent: 2-chloro-5-methylpyridine and carbon tetrachloride are added to the reactor.
Catalyst Addition: Diisopropyl azodicarboxylate is added as a catalyst.
Chlorination: Dry chlorine gas is introduced, and the reaction is carried out at elevated temperatures.
Product Isolation: The product is isolated and purified using standard techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Less chlorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(dichloromethyl)pyridine has several scientific research applications :
Agriculture: It is used as an intermediate in the synthesis of insecticides and herbicides.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(dichloromethyl)pyridine involves its interaction with specific molecular targets . As a chlorinated acetylcholine analog, it acts as an agonist of the acetylcholine receptor, a type of ion channel activated by the neurotransmitter acetylcholine. This interaction leads to the activation of the receptor, resulting in various physiological effects. The compound’s insecticidal properties are attributed to its ability to bind to and activate acetylcholine receptors in insects, leading to their rapid demise.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is similar in structure but has only one chlorine atom on the methyl group.
2-Chloro-5-methylpyridine: This compound lacks the dichloromethyl group and has a single chlorine atom on the pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a dichloromethyl group.
Uniqueness
2-Chloro-5-(dichloromethyl)pyridine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific insecticides and pharmaceuticals, where the dichloromethyl group plays a crucial role in the compound’s biological activity.
Propiedades
IUPAC Name |
2-chloro-5-(dichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIMXPPHQSLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344176 | |
| Record name | 2-chloro-5-(dichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72637-18-4 | |
| Record name | 2-chloro-5-(dichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)



![6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
